molecular formula C25H35N3O3S B15131382 7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

Cat. No.: B15131382
M. Wt: 457.6 g/mol
InChI Key: GKSHCBDOLZSPEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one involves multiple steps, including the formation of the benzothiophene moiety, the piperazine ring, and the quinolinone structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced quinolinone analogs, and substituted benzothiophene and piperazine derivatives .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by modulating serotonin and dopamine receptors. It acts as a partial agonist at serotonin 1A receptors and dopamine D2 and D3 receptors, enhancing neurotransmission in these pathways. Additionally, it antagonizes serotonin 2A, alpha-1B, and alpha-2C adrenergic receptors, which contributes to its therapeutic effects in treating psychiatric disorders .

Comparison with Similar Compounds

7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one: is compared with other serotonin-dopamine activity modulators such as aripiprazole and cariprazine. While all these compounds share similar mechanisms of action, This compound has a higher affinity for serotonin 1A receptors and a lower incidence of side effects like akathisia and extrapyramidal symptoms .

List of Similar Compounds

  • Aripiprazole
  • Cariprazine
  • Brexpiprazole

Properties

Molecular Formula

C25H35N3O3S

Molecular Weight

457.6 g/mol

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C25H35N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(30,15-13-27)23-4-3-5-24-21(23)10-17-32-24/h3-5,10,17,19-20,22H,1-2,6-9,11-16,18H2,(H,26,29)

InChI Key

GKSHCBDOLZSPEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2C1CCC(=O)N2)OCCCCN3CC[N+](CC3)(C4=C5C=CSC5=CC=C4)[O-]

Origin of Product

United States

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